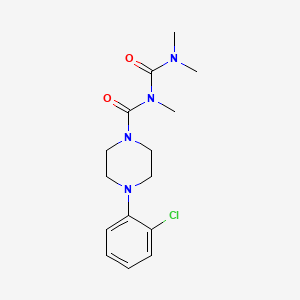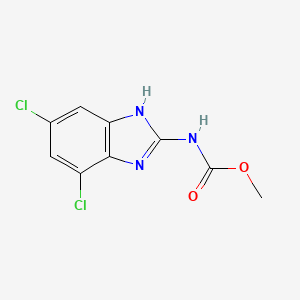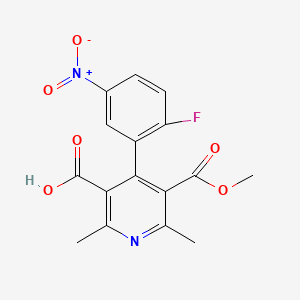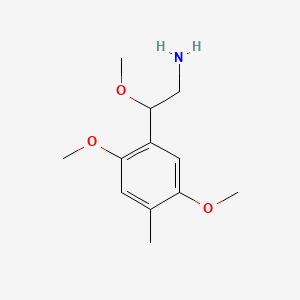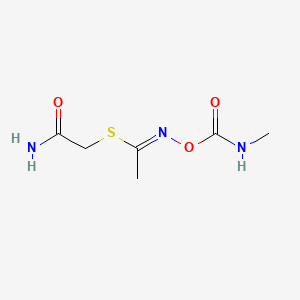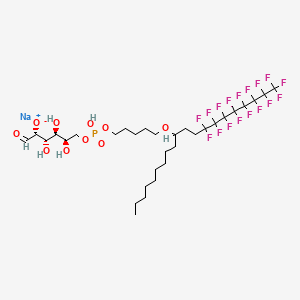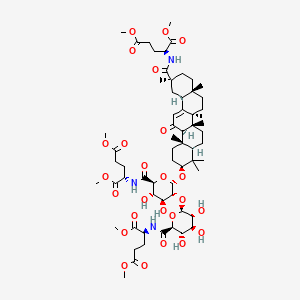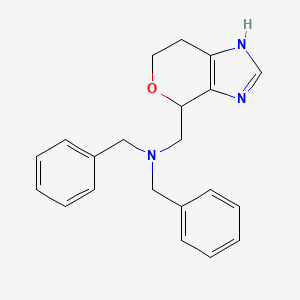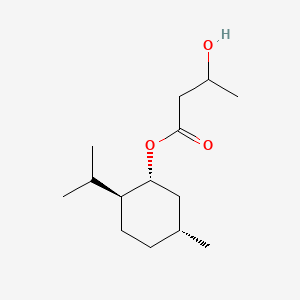
Aluminum magnesium hydroxide oxide sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALMADRATE SULFATE is a compound known for its use as an antacid. It is a magnesium-containing compound that helps relieve symptoms associated with indigestion, such as pain in the upper abdomen, heartburn, and nausea . The molecular formula for ALMADRATE SULFATE is C33H49NO10S, and it has a molecular weight of 651.808 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ALMADRATE SULFATE involves the reaction of aluminum hydroxide and magnesium hydroxide with sulfuric acid. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired sulfate compound.
Industrial Production Methods
Industrial production of ALMADRATE SULFATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is then purified and dried to obtain the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
ALMADRATE SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfate group to sulfide or other lower oxidation states.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
ALMADRATE SULFATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in gastrointestinal research.
Medicine: Employed as an antacid to treat indigestion and related symptoms.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ALMADRATE SULFATE involves neutralizing stomach acid through a chemical reaction with hydrochloric acid in the stomach. This reaction forms water and neutral salts, thereby reducing acidity and alleviating symptoms of indigestion. The compound targets the gastric mucosa and helps protect it from acid damage .
Comparison with Similar Compounds
Similar Compounds
Magnesium Hydroxide: Another antacid with similar properties but different chemical composition.
Aluminum Hydroxide: Often used in combination with magnesium hydroxide for enhanced antacid effects.
Magnesium Sulfate: Used for different medical applications, such as treating magnesium deficiency and convulsions.
Uniqueness
ALMADRATE SULFATE is unique due to its combination of aluminum and magnesium, providing a balanced antacid effect with minimal side effects. Its specific formulation allows for effective neutralization of stomach acid while maintaining a favorable safety profile .
Properties
CAS No. |
12247-75-5 |
|---|---|
Molecular Formula |
Al4H8Mg2O15S |
Molecular Weight |
436.66 g/mol |
IUPAC Name |
tetraaluminum;dimagnesium;oxygen(2-);hexahydroxide;sulfate;hydrate |
InChI |
InChI=1S/4Al.2Mg.H2O4S.7H2O.4O/c;;;;;;1-5(2,3)4;;;;;;;;;;;/h;;;;;;(H2,1,2,3,4);7*1H2;;;;/q4*+3;2*+2;;;;;;;;;4*-2/p-8 |
InChI Key |
KKVCIETWIXITTE-UHFFFAOYSA-F |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


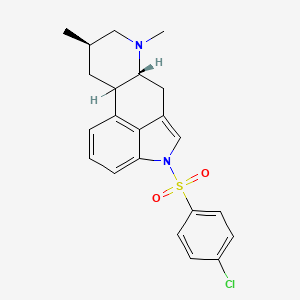
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

